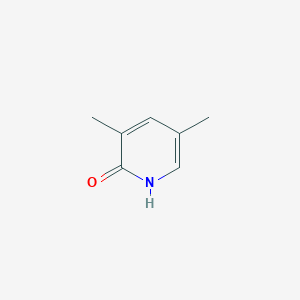

3,5-Dimethylpyridin-2(1H)-one

Description

Contextualization within the Pyridinone Class of Heterocycles

Pyridinones are a class of six-membered heterocyclic compounds that contain one nitrogen atom and one carbonyl group within the ring. frontiersin.orgnih.gov They exist in two primary isomeric forms: 2-(1H)-pyridinones and 4-(1H)-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.orgnih.gov Studies on the isomerization between pyridinones and their corresponding hydroxypyridine tautomers show that the pyridinone form is generally more stable, particularly under physiological conditions. frontiersin.orgnih.gov

The pyridinone ring system is considered aromatic due to the contribution of charged resonance forms. britannica.com This aromatic character, combined with the presence of a lactam moiety (a cyclic amide), allows pyridinones to act as both hydrogen bond donors and acceptors. frontiersin.orgnih.gov This dual functionality is a key feature that medicinal chemists exploit. The physicochemical properties of the pyridinone scaffold, such as polarity and lipophilicity, can be readily modified through chemical synthesis, making it a versatile building block in drug design and discovery. frontiersin.orgnih.gov Furthermore, pyridinones are often used as bioisosteres for other chemical groups like phenols, amides, and various nitrogen-containing rings in the development of new therapeutic agents. frontiersin.orgnih.gov

Significance of the 3,5-Dimethylpyridin-2(1H)-one Scaffold in Contemporary Organic and Medicinal Chemistry

The pyridinone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to a variety of biological targets. frontiersin.orgnih.gov Consequently, derivatives of pyridinone have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.govhilarispublisher.com The ability of the unsubstituted pyridinone to serve as a peptide bond isostere and interact with kinase hinge regions has led to its exploration in numerous kinase inhibitor programs. frontiersin.orgnih.gov

The 3,5-dimethyl substitution pattern on the pyridinone ring has been shown to be a key element in the development of pharmacologically active molecules. Research on the isomeric compound, 3,5-dimethylpyridin-4(1H)-one, has demonstrated the importance of this specific scaffold. jst.go.jp A series of compounds based on the 3,5-dimethylpyridin-4(1H)-one nucleus were synthesized and identified as potent, indirect activators of AMP-activated protein kinase (AMPK), a critical regulator of cellular metabolism. jst.go.jp These compounds exhibited selective cell growth inhibitory activity against certain human breast cancer cell lines, highlighting the potential of the dimethyl-substituted pyridinone core in developing targeted cancer therapies. jst.go.jp The structural modifications confirmed that the 3,5-dimethylpyridin-4(1H)-one nucleus was a crucial part of the pharmacophore. jst.go.jp

In organic synthesis, this compound serves as a versatile intermediate. lookchem.com Its structure allows for further functionalization, providing access to a diverse range of more complex derivatives for various research applications. lookchem.comsolubilityofthings.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 3718-67-0 lookchem.comaablocks.com |

| Molecular Formula | C₇H₉NO lookchem.comaablocks.com |

| Molecular Weight | 123.15 g/mol lookchem.comaablocks.com |

| Hydrogen Bond Donor Count | 1 aablocks.com |

| Hydrogen Bond Acceptor Count | 1 aablocks.com |

| Heavy Atom Count | 9 aablocks.com |

| Complexity | 201 aablocks.com |

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-6(2)7(9)8-4-5/h3-4H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAZXEKEWCYLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20493076 | |

| Record name | 3,5-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3718-67-0 | |

| Record name | 3,5-Dimethyl-2-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003718670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20493076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethyl-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYL-2-PYRIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS31CIE2HA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Transformative Routes for 3,5 Dimethylpyridin 2 1h One and Its Analogues

De Novo Synthesis Strategies for 3,5-Dimethylpyridin-2(1H)-one

The direct synthesis of the this compound core can be achieved through several routes, often involving cyclization reactions. One prominent method involves the reaction of acetylacetone (B45752) with cyanoacetamide. For instance, the lipase-catalyzed synthesis of 4,6-dimethyl-3-cyano-2-pyridone from these precursors has been studied, highlighting an enzymatic approach to the pyridone ring system. researchgate.net

Another strategy involves the condensation of enamines with suitable partners. The reaction of an enamine, generated from acetylacetone and dimethylformamide dimethyl acetal (B89532) (DMFDMA), with cyanothioacetamide under basic conditions (such as sodium hydride in DMF) yields the pyridinone core. This method relies on a [4+2] cycloaddition mechanism where the enamine acts as a dienophile.

Derivatization and Functionalization Approaches for Substituted this compound Analogues

The modification of the this compound scaffold is crucial for creating a diverse range of analogues with varied properties. These approaches include multi-component reactions and regioselective functionalization.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and complexity in a single step. nih.govbeilstein-journals.org The Biginelli and Hantzsch reactions are classic examples of MCRs used to synthesize dihydropyrimidinones and dihydropyridines, respectively. beilstein-journals.orgresearchgate.net These reactions can be catalyzed by various agents, including t-BuOK under solvent-free conditions. researchgate.net

One notable MCR involves the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one, a related pyridone derivative, to produce pyrano[3,2-c]pyridones. nih.gov This reaction, often mediated by triethylamine (B128534) in ethanol, provides high yields in short reaction times. nih.gov Similarly, a three-component reaction of 3-formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, and amidine hydrochlorides can lead to highly functionalized bipyrimidine derivatives. rsc.org The synthesis of various substituted pyridone derivatives can also be achieved through a one-pot, three-component reaction involving enaminones, ethyl 2-cyanoacetate, and a primary amine, catalyzed by basic alumina (B75360) under solvent-free conditions. jmaterenvironsci.com

Table 1: Examples of Multi-component Reactions for Pyridone Analogue Synthesis

| Reactants | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | 75–98 | nih.gov |

| 3-Formylchromones, ethyl 2-(pyridine-2-yl)acetate derivatives, amidine hydrochlorides | Cs₂CO₃, MeCN or DMF, reflux | 4,5-dihydro-[4,5′-bipyrimidin]-6(1H)-ones | Suitable to excellent | rsc.org |

| Enaminones, ethyl 2-cyanoacetate, primary amine | Basic Al₂O₃, 150°C, solvent-free | 2-Pyridones | Excellent | jmaterenvironsci.com |

| Cyanoacetohydrazide, malononitrile, aromatic aldehydes | Piperidine (B6355638), water, room temperature | 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones | High | rsc.org |

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of the pyridone ring is a significant challenge due to the presence of multiple reactive sites. Various strategies have been developed to control the position of substitution.

Directed metalation is a powerful tool for regioselective functionalization. The use of lithium amides or alkyllithium reagents can facilitate deprotonation at specific positions, influenced by the substituents already present on the pyridine (B92270) ring. znaturforsch.com For example, the nature of substituents deeply influences the regioselectivity of lithiation. znaturforsch.com The combination of TMPMgCl·LiCl with BF₃·OEt₂ allows for the selective metalation of pyridines at different positions depending on the reaction conditions. znaturforsch.com

Radical-mediated reactions have also shown high regioselectivity. Nickel-catalyzed direct alkylation of 2-pyridones with α-bromo carbonyl compounds results in exclusive C3-selectivity. nih.gov This selectivity is attributed to a homolytic aromatic substitution-type mechanism where the stability of the radical intermediate and orbital interactions favor addition at the C3 position. nih.gov Visible-light-promoted photoredox catalysis, using an iridium photosensitizer, also achieves C3-selective alkylation and arylation under mild conditions. nih.govclockss.org

Catalytic Systems in the Synthesis of this compound Scaffolds

Catalysis plays a pivotal role in the synthesis of pyridone derivatives, offering improved efficiency, selectivity, and sustainability.

Palladium catalysts are widely used in C-H activation and cross-coupling reactions. For instance, palladium-catalyzed hydrogenation of 1,5-dimethyl-3-nitropyridin-2(1H)-one is a high-yielding method for producing 3-amino-1,5-dimethylpyridin-2(1H)-one. ijamtes.org 2-Pyridone ligands themselves can accelerate palladium-catalyzed C(sp³)–H activation by facilitating the dissociation of palladium acetate (B1210297) trimers. acs.org

Heteropolyacids (HPAs) have emerged as efficient and green catalysts. conicet.gov.arzenodo.org Keggin-type HPAs, such as H₃PW₁₂O₄₀, can be used in the oxidation of sulfides to sulfoxides, a key step in the synthesis of omeprazole (B731), a drug containing a substituted pyridine moiety. zenodo.orgsid.ir These catalysts can be used in conjunction with hydrogen peroxide under environmentally benign conditions. zenodo.orgsid.ir Lipases have also been employed as catalysts in the synthesis of cyanopyridone derivatives, demonstrating the potential of biocatalysis in this field. researchgate.net

Table 2: Catalytic Systems in Pyridone Synthesis and Functionalization

| Catalyst | Reaction Type | Substrate/Reagents | Product | Yield (%) | Reference |

| Palladium on carbon (Pd/C) | Hydrogenation | 1,5-Dimethyl-3-nitropyridin-2(1H)-one | 3-Amino-1,5-dimethylpyridin-2(1H)-one | 94 | |

| Nickel | Direct Alkylation | 2-Pyridone, α-bromo carbonyl compounds | C3-alkylated 2-pyridone | - | nih.gov |

| Ir(ppy)₃ (photoredox) | Direct Arylation | 2-Pyridone, diaryliodonium triflates | C3-arylated 2-pyridone | Moderate | clockss.org |

| H₃PW₁₂O₄₀/H₂O₂ | Oxidation | Substituted benzimidazole (B57391) sulfide (B99878) | Omeprazole (sulfoxide) | 75 | sid.ir |

| Lipase | Condensation | Acetylacetone, cyanoacetamide | 4,6-Dimethyl-3-cyano-2-pyridone | - | researchgate.net |

Principles of Sustainable Synthesis Applied to this compound

The principles of green chemistry are increasingly being applied to the synthesis of pyridone derivatives to minimize environmental impact. conicet.gov.ar This includes the use of environmentally benign solvents, catalysts, and reaction conditions.

Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of pyridone analogues. For example, the amination of 3,5-dimethylpyridin-2-one can be achieved in high yield with short reaction times under microwave irradiation. Solvent-free reactions, often catalyzed by solid supports like basic alumina, represent another green approach, eliminating the need for volatile organic solvents. jmaterenvironsci.com

The use of water as a solvent is a key aspect of green chemistry. The synthesis of 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones has been successfully carried out in water at room temperature using piperidine as a catalyst. rsc.org Furthermore, the use of recyclable catalysts, such as certain heteropolyacids, contributes to the sustainability of the synthetic process. conicet.gov.ar

Elucidation of Reactivity and Mechanistic Pathways of 3,5 Dimethylpyridin 2 1h One

Nucleophilic Substitution Patterns on the 3,5-Dimethylpyridin-2(1H)-one Core

The this compound scaffold is susceptible to nucleophilic attack, particularly when activated by appropriate functional groups. The presence of a good leaving group, such as a halogen, on the pyridine (B92270) ring facilitates nucleophilic substitution reactions. For instance, the bromine atom in bromo-substituted derivatives of this compound is readily displaced by various nucleophiles. cymitquimica.com

These reactions typically proceed through an SNAr (nucleophilic aromatic substitution) mechanism. The rate of substitution is influenced by the nature of the nucleophile and the specific position of the leaving group on the pyridinone ring. Common nucleophiles that participate in these reactions include amines, thiols, and alkoxides, leading to the formation of a diverse array of substituted pyridinones.

For example, the reaction of 5-bromo-1,4-dimethylpyridin-2(1H)-one with an amine can yield the corresponding 5-amino-1,4-dimethylpyridin-2(1H)-one. Similarly, chloromethyl groups attached to the pyridine ring are also reactive towards nucleophiles. vulcanchem.comcymitquimica.comgoogleapis.com The reactivity of these systems can be modulated by the electronic properties of the substituents on the ring, with electron-withdrawing groups generally enhancing the rate of nucleophilic substitution. smolecule.com

| Starting Material | Nucleophile | Product | Reference |

| 5-bromo-1,4-dimethylpyridin-2(1H)-one | Amine | 5-amino-1,4-dimethylpyridin-2(1H)-one | |

| 2-(Chloromethyl)-3,5-dimethylpyridine (B122946) 1-oxide | Various nucleophiles | Substituted methylpyridines | vulcanchem.com |

| 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride | Various nucleophiles | Substituted methylpyridines | cymitquimica.com |

Electrophilic Aromatic Substitution Reactions of this compound

The pyridinone ring in this compound can undergo electrophilic aromatic substitution (EAS), although the reactivity is influenced by the substituents present. The mechanism of EAS involves the initial attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This is typically the rate-determining step. In a subsequent fast step, a proton is lost to restore the aromaticity of the ring. uomustansiriyah.edu.iq

A common example of an EAS reaction is bromination. The bromination of 1,4-dimethylpyridin-2(1H)-one with bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform (B151607) introduces a bromine atom at the 5-position of the pyridine ring. The regioselectivity of the reaction is dictated by the directing effects of the existing substituents. The methyl groups are activating and ortho-, para-directing, while the carbonyl group is deactivating and meta-directing.

The halogenation of related 2-pyridone systems has also been studied, revealing complex reaction pathways that can involve rearrangement. researchgate.net The presence of electron-donating groups on the ring generally facilitates electrophilic attack, while electron-withdrawing groups decrease the ring's reactivity towards electrophiles. minia.edu.eg

| Starting Material | Electrophile/Reagent | Product | Reference |

| 1,4-dimethylpyridin-2(1H)-one | Bromine (Br₂) or NBS | 5-bromo-1,4-dimethylpyridin-2(1H)-one |

Cyclization and Intramolecular Rearrangement Mechanisms involving this compound

Derivatives of this compound can participate in various cyclization and intramolecular rearrangement reactions, leading to the formation of more complex heterocyclic systems. These reactions are often catalyzed by acids or transition metals. iipseries.org

One notable example is the intramolecular cyclization of N-substituted pyridinones. For instance, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenyl- and -tosylacetamides in the presence of a base can lead to the formation of 3-phenyl- and 3-tosyl-substituted 4,6-dimethylpyridin-2(1H)-ones. researchgate.net

Furthermore, computational studies have shed light on the cyclization reaction between 3,5-diacetyl-2,6-dimethylpyridine (B1595985) and salicylic (B10762653) aldehyde in an acidic medium. nih.govresearchgate.net These studies indicate that protonation of the pyridine nitrogen atom increases the acidity of the methyl group, facilitating an intramolecular reaction. nih.govresearchgate.net The formation of a stable pre-reaction complex through hydrogen bonding can direct the reaction towards a Knoevenagel condensation instead of a Claisen-Schmidt reaction. nih.govresearchgate.net

Photochemical reactions of 2-pyridones can also lead to cyclization products. For example, the photodimerization of 2-pyridones can yield tricyclic products. researchgate.net Subsequent reactions of these photodimers, such as halogenation, can induce rearrangements, leading to the formation of chiral structures with multiple stereogenic centers. researchgate.net

Oxidation and Reduction Chemistry of this compound

The this compound core can undergo both oxidation and reduction reactions, targeting different parts of the molecule. The methyl groups on the pyridine ring can be oxidized to the corresponding carboxylic acids or aldehydes. For example, the oxidation of 5-bromo-1,4-dimethylpyridin-2(1H)-one can lead to the formation of 1,4-dimethylpyridine-2,5-dicarboxylic acid. The pyridine nitrogen can also be oxidized to form an N-oxide using oxidizing agents like hydrogen peroxide. vulcanchem.com

The carbonyl group of the pyridinone ring can be reduced to the corresponding alcohol. For instance, the reduction of 5-bromo-1,4-dimethylpyridin-2(1H)-one can yield 5-bromo-1,4-dimethylpyridin-2(1H)-ol. The aromatic ring itself can also be reduced under certain conditions. The reduction of pyridine-3,5-dicarboxylates with sodium borohydride (B1222165) can produce a mixture of 1,2- and 1,4-dihydropyridines. rsc.org Asymmetric hydrogenation of substituted 2-pyridones using chiral ruthenium catalysts has been shown to produce enantioenriched 2-piperidones. thieme-connect.com

| Starting Material | Reagent/Condition | Product | Type of Reaction | Reference |

| 5-bromo-1,4-dimethylpyridin-2(1H)-one | Oxidizing agent | 1,4-dimethylpyridine-2,5-dicarboxylic acid | Oxidation | |

| 3,5-Dimethylpyridine (B147111) | Hydrogen peroxide | 3,5-Dimethylpyridine N-oxide | Oxidation | vulcanchem.com |

| 5-bromo-1,4-dimethylpyridin-2(1H)-one | Reducing agent | 5-bromo-1,4-dimethylpyridin-2(1H)-ol | Reduction | |

| Pyridine-3,5-dicarboxylates | Sodium borohydride | 1,2- and 1,4-dihydropyridines | Reduction | rsc.org |

| Substituted 2-pyridones | H₂, Chiral Ru catalyst | Enantioenriched 2-piperidones | Asymmetric Hydrogenation | thieme-connect.com |

Advanced Mechanistic Investigations (e.g., Kinetic Isotope Effects, Stereochemical Analysis)

Advanced mechanistic studies, such as the determination of kinetic isotope effects (KIEs), provide deeper insights into the reaction pathways of this compound and its derivatives. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This tool is particularly useful for identifying the rate-determining step of a reaction and for understanding the structure of the transition state. rsc.org

For instance, in nucleophilic substitution reactions, a secondary KIE can help distinguish between SN1 and SN2 mechanisms. wikipedia.org The magnitude of the KIE can provide information about the degree of bond breaking and bond making in the transition state. libretexts.org While specific KIE studies on this compound itself are not extensively reported in the provided search results, the principles are applicable to its reactions. For example, studying the reaction of a deuterated analogue could reveal details about C-H bond cleavage in oxidation or rearrangement reactions.

Stereochemical analysis is another crucial tool for elucidating reaction mechanisms. The stereochemical outcome of a reaction, such as the formation of specific enantiomers or diastereomers, can provide valuable information about the geometry of the transition state and the mechanism of the reaction. The asymmetric hydrogenation of 2-pyridones, which yields enantioenriched piperidones, is a prime example where stereochemical analysis is key to understanding the catalyst's role in controlling the stereoselectivity of the reaction. thieme-connect.com Similarly, the halogenation of 2-pyridone photodimers leads to a chiral product with six stereogenic centers, and the analysis of its stereochemistry is fundamental to understanding the rearrangement mechanism. researchgate.net

Comprehensive Structural Characterization and Spectroscopic Analysis of 3,5 Dimethylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 3,5-Dimethylpyridin-2(1H)-one, offering insights into its electronic environment, connectivity, and dynamic behavior in solution.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure of this compound. In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the two methyl groups. The chemical shifts of the methyl protons will be influenced by their position on the pyridine (B92270) ring. The protons on the ring will exhibit characteristic splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbonyl carbon (C=O) is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The chemical shifts of the other ring carbons and the methyl carbons provide further confirmation of the structure. For comparison, the related compound 3,5-dimethylpyridine (B147111) (3,5-lutidine) shows ¹³C NMR signals at approximately 147 ppm (C2, C6), 138 ppm (C4), and 132 ppm (C3, C5), with the methyl carbons appearing around 18 ppm. The presence of the carbonyl group in this compound will significantly alter these shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | - | ~165 |

| C3 | - | ~125 |

| C4 | ~7.0 | ~135 |

| C5 | - | ~120 |

| C6 | ~7.5 | ~140 |

| 3-CH₃ | ~2.1 | ~17 |

| 5-CH₃ | ~2.3 | ~18 |

| N-H | ~12.0 (broad) | - |

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

2D NMR experiments are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the connectivity of the molecule. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the ring protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the signals of the protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of this compound, NOESY can help determine the preferred conformation and the through-space relationships between the methyl groups and the ring protons.

Variable temperature (VT) NMR studies are essential for investigating dynamic processes such as tautomerism. rsc.org 2-Pyridones can exist in equilibrium with their 2-hydroxypyridine (B17775) tautomer. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal multiplicities that can indicate the presence of a dynamic equilibrium. rsc.org At lower temperatures, the exchange between tautomers may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. rsc.org Conversely, at higher temperatures, a single set of averaged signals would be observed. These studies can provide thermodynamic parameters for the tautomeric equilibrium. whitman.edu

The chemical shifts of protons involved in hydrogen bonding, such as the N-H proton of this compound, are highly sensitive to the solvent environment. illinois.edupitt.eduucla.edu Screening a variety of deuterated solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD) can provide valuable information about intermolecular interactions. illinois.edupitt.eduucla.edu In aprotic solvents like CDCl₃, the N-H proton signal is expected to be sharp and at a lower chemical shift, while in hydrogen-bond accepting solvents like DMSO-d₆, the signal will be broader and shifted downfield due to strong hydrogen bonding with the solvent. illinois.edupitt.eduucla.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. rsc.org For this compound (C₇H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. rsc.org

The fragmentation of 2-pyridones under electron impact (EI) ionization typically involves characteristic losses of small molecules. rsc.org For this compound, the fragmentation pattern is expected to include:

Loss of CO: A prominent fragment resulting from the cleavage of the carbonyl group, leading to a pyrrole-type radical cation.

Loss of a methyl radical (•CH₃): Formation of a fragment ion by the loss of one of the methyl groups.

Ring cleavage: Further fragmentation of the pyridine ring can lead to smaller charged fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 123 | [C₇H₉NO]⁺ | Molecular Ion (M⁺) |

| 108 | [M - CH₃]⁺ | Loss of a methyl radical |

| 95 | [M - CO]⁺ | Loss of carbon monoxide |

| 79 | [C₅H₅N]⁺ | Pyridine radical cation |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

N-H Stretch: A broad absorption band in the IR spectrum between 3200 and 3400 cm⁻¹ is characteristic of the N-H stretching vibration, indicative of hydrogen bonding.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are expected in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O Stretch: A strong absorption band in the IR spectrum, typically between 1650 and 1690 cm⁻¹, is a clear indicator of the carbonyl group of the pyridone ring. This is often a strong and sharp peak in the Raman spectrum as well.

C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the pyridine ring are expected to appear in the 1400-1600 cm⁻¹ region.

Methyl Deformations: The bending vibrations of the methyl groups will give rise to characteristic bands in the fingerprint region of the spectra.

Table 3: Predicted Vibrational Mode Assignments for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3200-3400 (broad) | 3200-3400 (weak) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 | 2850-3000 |

| C=O stretch | 1650-1690 (strong) | 1650-1690 (strong) |

| C=C/C=N ring stretches | 1400-1600 | 1400-1600 |

| CH₃ deformations | 1375-1450 | 1375-1450 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,5-dimethylpyridine |

| 3,5-lutidine |

| 2-Pyridone |

X-ray Diffraction Crystallography for Solid-State Structure Determination

No specific crystal structure data for this compound is currently deposited in publicly accessible databases such as the Cambridge Structural Database (CSD).

The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, the key interactions expected to dictate its solid-state architecture would be:

Hydrogen Bonding: The pyridinone moiety contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of related pyridin-2(1H)-one derivatives. These interactions typically lead to the formation of well-defined supramolecular structures, such as centrosymmetric dimers or extended one-dimensional chains.

Weak C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the methyl and ring C-H groups as donors and the carbonyl oxygen or the π-system of the ring as acceptors would also be expected to play a role in the crystal packing.

These combined interactions determine the density, stability, and ultimate morphology of the crystal.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment.

d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts (shorter than van der Waals radii), typically corresponding to hydrogen bonds and other strong interactions.

2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). This provides a quantitative breakdown of the contribution of different interaction types to the total crystal packing. For analogous heterocyclic compounds, the most significant contributions typically arise from H···H (40-60%), O···H/H···O (10-30%), and C···H/H···C (10-25%) contacts nih.govcore.ac.uk.

Energy Frameworks: This analysis calculates the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The results are visualized as cylinders connecting molecular centroids, where the cylinder radius is proportional to the interaction strength. In many neutral organic molecules, dispersion forces are found to be the most significant contributor to the stabilization of the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The structure of this compound contains chromophores—specifically, a conjugated system involving C=C and C=O double bonds within the heterocyclic ring, as well as non-bonding lone pair electrons on the nitrogen and oxygen atoms.

The expected electronic transitions for this molecule are:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and are typically high-intensity (high molar absorptivity, ε). For pyridin-2(1H)-one derivatives, these absorptions are expected in the UV region.

n → π* Transitions: This type of transition involves promoting an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen, to a π* antibonding orbital. These transitions are typically of lower intensity (low ε) compared to π → π* transitions and occur at longer wavelengths.

The solvent used for analysis can influence the wavelength of maximum absorbance (λ_max). For n → π* transitions, increasing solvent polarity typically causes a hypsochromic (blue) shift to shorter wavelengths. Conversely, for π → π* transitions, a bathochromic (red) shift to longer wavelengths is often observed with increasing solvent polarity.

While a specific experimental spectrum for this compound is not available, the table below outlines the typical absorption regions for the electronic transitions expected in this type of molecule.

| Electronic Transition | Typical Wavelength (λ_max) Range | Expected Molar Absorptivity (ε) | Associated Molecular Orbitals |

|---|---|---|---|

| π → π | 200-300 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) | Bonding π orbital to Antibonding π orbital |

| n → π | >300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) | Non-bonding n orbital to Antibonding π orbital |

Computational Chemistry and Quantum Mechanical Studies on 3,5 Dimethylpyridin 2 1h One

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. rsc.org It provides a framework to predict molecular structure, stability, and reactivity with a good balance between accuracy and computational cost. scirp.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.commdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant parameter for assessing molecular stability. scirp.orgmdpi.com A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity, as it is energetically less favorable to move an electron from the HOMO to the LUMO. mdpi.commdpi.com DFT calculations are a common method for determining HOMO and LUMO energies and the corresponding energy gap. scirp.orgnih.gov

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating ability of a molecule. |

| LUMO Energy | Represents the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.deavogadro.cc The MEP map displays different potential values on the electron density surface using a color spectrum. researchgate.net Regions with negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For instance, in many organic molecules, oxygen atoms often show a negative MEP region, indicating a likely site for electrophilic interaction. researchgate.net

The MEP is calculated based on the total electron density and provides a visual representation of how a positive test charge would interact with the molecule. uni-muenchen.de This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the initial steps of a chemical reaction. mdpi.com

Fukui Function and Conceptual DFT Descriptors

To quantify the local reactivity of different atomic sites within a molecule, conceptual DFT provides reactivity descriptors like the Fukui function. nih.govresearchgate.net The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.com There are different forms of the Fukui function to distinguish between different types of attacks:

f+(r) for nucleophilic attack (electron acceptance). nih.gov

f-(r) for electrophilic attack (electron donation). nih.gov

f0(r) for radical attack. nih.gov

By condensing these functions to individual atoms, one can obtain condensed Fukui functions (f_k^+, f_k^-, f_k^0), which indicate the susceptibility of each atom k to a particular type of attack. researchgate.netscm.com

Other important conceptual DFT descriptors include:

Chemical Potential (μ) : The negative of electronegativity, it measures the escaping tendency of electrons from a system. researchgate.net

Chemical Hardness (η) : Related to the HOMO-LUMO gap, it measures the resistance to a change in electron distribution. researchgate.net

Chemical Softness (S) : The reciprocal of hardness, indicating the ease of electron density change. researchgate.net

Electrophilicity Index (ω) : A measure of the electrophilic power of a molecule. researchgate.netnih.gov

These global and local reactivity descriptors provide a comprehensive picture of the chemical behavior of 3,5-Dimethylpyridin-2(1H)-one. grafiati.com

| Descriptor | Formula | Interpretation |

| Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) | Resistance to change in electron distribution |

| Chemical Softness (S) | S = 1 / η | Ease of change in electron distribution |

| Electrophilicity Index (ω) | ω = μ^2 / (2η) | Electrophilic power |

| Condensed Fukui Function (f_k^+) | f_k^+ = q_k(N+1) - q_k(N) | Susceptibility to nucleophilic attack at atom k |

| Condensed Fukui Function (f_k^-) | f_k^- = q_k(N) - q_k(N-1) | Susceptibility to electrophilic attack at atom k |

Protonation Effects and Acidity Calculations

The acidity of a molecule is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). abo.fi Computational methods can predict pKa values by calculating the free energy change associated with the deprotonation process. mpg.de For this compound, which can act as both an acid (deprotonation of the N-H group) and a base (protonation of the carbonyl oxygen or the nitrogen atom), understanding its protonation state is crucial.

DFT calculations can be employed to determine the relative energies of the neutral and protonated forms of the molecule. semanticscholar.org By comparing the proton affinities of different potential protonation sites (e.g., the oxygen versus the nitrogen atom), the most likely site of protonation can be identified. semanticscholar.org The calculated pKa values help to understand the behavior of the molecule in different pH environments. mpg.de

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions

While quantum mechanical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of interactions with the surrounding environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations can reveal:

Conformational Sampling : Identifying the most stable conformations of the molecule and the energy barriers between them. researchgate.net

Solvent Effects : How the presence of a solvent, like water, influences the structure and dynamics of the molecule. Explicit solvent models provide a more accurate representation of these interactions compared to implicit models. nih.gov

Hydrogen Bonding : The formation and breaking of hydrogen bonds between the molecule and solvent molecules, or between molecules of this compound themselves.

Hybrid methods that combine the efficiency of implicit solvent models with the accuracy of explicit solvent models can be particularly useful for extensive conformational sampling. researchgate.net

In Silico Mechanistic Pathway Elucidation

Computational methods can be used to elucidate the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding the kinetics and thermodynamics of a reaction and for predicting the most likely reaction pathway.

For instance, in silico studies can be applied to investigate the mechanisms of substitution, oxidation, or reduction reactions involving this compound. These computational approaches can also be used in drug design to predict how a molecule might interact with a biological target, such as an enzyme, and to understand its mechanism of action at a molecular level. mdpi.com

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used to predict the binding mode and affinity of a small molecule (ligand) within the binding site of a target protein. researchgate.net The insights gained from these simulations are crucial in rational drug design, helping to elucidate the structural basis of protein-ligand interactions.

Although direct molecular docking studies on this compound are not prominently documented, research on its derivatives highlights the utility of this approach. For instance, studies on various substituted pyridin-2-one compounds have been conducted to explore their potential as inhibitors for a range of protein targets, including enzymes and receptors. researchgate.netnih.govnih.govuni-wuerzburg.de These investigations typically involve preparing the three-dimensional structures of both the ligand and the protein, followed by a docking simulation using specialized software. The results are then analyzed to determine the binding energy, which indicates the stability of the protein-ligand complex, and to identify the key amino acid residues involved in the interaction.

In studies of related pyridinone derivatives, interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or salt bridges, depending on the specific functionalities of the ligand and the nature of the protein's active site. For example, the docking of (S) 5-Methoxy-2-[(4-methoxy-3, 5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole with a protein target was analyzed to understand its hydrogen bonding interactions. researchgate.netresearchgate.net Similarly, derivatives of 3-aminopyridin-2(1H)-ones have been the subject of computational studies to assess their inhibitory potential. nih.gov

The general process for such a simulation for this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Protein Target: A specific protein would be chosen, and its crystal structure (if available from the Protein Data Bank) would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: The ligand would be docked into the defined binding site of the protein using a docking algorithm.

Analysis of Results: The output would provide docking scores or binding energies and a visual representation of the binding pose, detailing the interactions with amino acid residues.

Without specific published research on this compound, any detailed data table of binding affinities and interacting residues would be hypothetical. The scientific community relies on such published data to validate and build upon research findings.

Biological and Pharmacological Research on 3,5 Dimethylpyridin 2 1h One Derivatives

Investigations into Enzyme Modulation and Receptor Binding.benchchem.com

Derivatives of 3,5-Dimethylpyridin-2(1H)-one have been a subject of significant interest in medicinal chemistry due to their capacity to interact with and modulate the activity of various enzymes and receptors. The structural features of the pyridinone core allow for diverse chemical modifications, enabling the fine-tuning of their biological activity. These interactions are often attributed to the ability of the pyridinone ring and its substituents to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes or the binding pockets of receptors, leading to altered cellular signaling and biochemical pathways.

AMP-Activated Protein Kinase (AMPK) Activation Mechanisms

A notable area of research has been the development of 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK), a crucial regulator of cellular metabolism. jst.go.jpnih.govjst.go.jpnii.ac.jp Unlike direct AMPK activators, some of these compounds exhibit a unique mechanism, leading to selective cell growth inhibitory activity against certain human breast cancer cell lines. jst.go.jpnih.govjst.go.jpnii.ac.jp

Activation of AMPK by these derivatives stimulates downstream pathways, including fatty acid oxidation and glucose uptake, while inhibiting processes like cholesterol and triglyceride synthesis. physiology.org The activation is often measured by assessing the phosphorylation of acetyl-CoA carboxylase (ACC), a downstream target of AMPK. jst.go.jp For instance, the lead compound 2-[({1′-[(4-fluorophenyl)methyl]-2-methyl-1′,2′,3′,6′-tetrahydro[3,4′-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one (25) emerged from optimization studies as a potent AMPK activator with good aqueous solubility. jst.go.jpnih.govjst.go.jpnii.ac.jp

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies have been instrumental in optimizing the biological activity of this compound derivatives. These studies have revealed that the nature and position of substituents on the pyridinone ring significantly influence their potency and selectivity for various biological targets.

For instance, in the context of AMPK activators, modifications to the central pyridine (B92270) ring and the terminal aromatic group have been shown to dramatically improve AMPK activation and cell growth inhibitory activity. jst.go.jp The 3,5-dimethylpyridin-4(1H)-one nucleus was identified as a key pharmacophore. jst.go.jp Optimization of the terminal aromatic moiety, such as the introduction of a trifluoromethyl group, led to compounds with potent AMPK activation activity. jst.go.jp

In the realm of anti-inflammatory research, SAR studies of 2-amino-2,3-dihydro-1H-2λ⁵- diazaphospholo[4,5-b]pyridin-2-one-based urea (B33335) and thiourea (B124793) derivatives indicated that lipophilic functional groups like -F, -NO₂, and -CF₃ contributed to enhanced anti-inflammatory activity. researchgate.net Similarly, for pyrimidinedione derivatives with antiviral activity, substitutions at the N-1 position of the pyrimidinedione ring with cyclopropyl, phenyl, or cyclopentenyl groups, along with a benzoyl group at the C-6 position, were found to be crucial for potent antiviral efficacy. nih.gov

Evaluation of Antiproliferative and Apoptosis-Inducing Properties.benchchem.com

Derivatives of this compound have demonstrated significant potential as anticancer agents, with numerous studies investigating their antiproliferative and apoptosis-inducing properties against various cancer cell lines.

Certain derivatives have shown cytotoxic effects and the ability to inhibit cancer cell proliferation. For example, pyrano[3,2-c]pyridone analogues have been identified as strong inducers of apoptosis in Jurkat cells, a model for human T-cell leukemia. nih.gov The antiproliferative activity is often linked to the ability of these compounds to interfere with key cellular processes. For instance, some pyrazolo[3,4-b]pyridine derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis. researchgate.net

Studies on pyridine derivatives have shown that the presence of specific functional groups, such as hydroxyl (-OH) and methyl (-CH₃) groups, can significantly enhance antiproliferative activity. mdpi.com For example, derivatives with combined hydroxyl and methyl groups in the meta-para positions exhibited potent activity against melanoma cell lines. mdpi.com Similarly, 2-((pyridin-2-ylmethyl)thio)-1H-benzimidazole derivatives have been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in a dose-dependent manner. sioc-journal.cn

Furthermore, some novel pyridine-based compounds have been identified as potent PIM-1 kinase inhibitors, which can lead to the induction of apoptosis. bohrium.comresearchgate.netacs.org Compound 12 , a pyridine derivative, exhibited potent PIM-1 inhibition and significantly activated apoptotic cell death in MCF-7 breast cancer cells. researchgate.netacs.org

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrano[3,2-c]pyridone analogues | Jurkat | Strong inducers of apoptosis | nih.gov |

| Pyrazolo[3,4-b]pyridine derivatives | HeLa, A549, MCF-7, HCT116, HepG-2 | Inhibition of tubulin polymerization, cell cycle arrest at G2/M, apoptosis induction | researchgate.net |

| Pyridine derivatives with -OH and -CH₃ groups | A375, M14, RPMI 7951 (Melanoma) | Potent antiproliferative activity (nM range) | mdpi.com |

| 2-((Pyridin-2-ylmethyl)thio)-1H-benzimidazole derivatives | A549, HCT116, PC3 | Cell cycle arrest at G0/G1, dose-dependent apoptosis | sioc-journal.cn |

| Pyridine-based PIM-1 kinase inhibitors (e.g., Compound 12) | MCF-7 (Breast cancer) | Potent PIM-1 inhibition, significant induction of apoptosis | researchgate.netacs.org |

| 3,5-dimethylpyridin-4(1H)-one derivatives | Human breast cancer cell lines | Selective cell growth inhibitory activity | jst.go.jpnih.govjst.go.jpnii.ac.jp |

Assessment of Antiviral Efficacy.benchchem.com

The structural scaffold of this compound has also been explored for the development of antiviral agents. Investigations into derivatives have revealed promising activity against a range of viruses.

One area of focus has been the inhibition of viral proteases. For example, some derivatives have been investigated as potential inhibitors of the SARS-CoV-2 protease, suggesting a possible avenue for the development of antiviral drugs. Additionally, pyrimidinedione derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptase. nih.gov Structure-activity relationship studies of these compounds have shown that specific substitutions on the pyrimidinedione ring are critical for their antiviral activity. nih.gov

Furthermore, certain thioglycoside phosphoramidates based on pyridine and pyrimidine (B1678525) scaffolds have demonstrated promising antiviral activity against Coxsackie virus B4 and herpes simplex virus type 1 (HSV-1). nih.gov

Exploration of Antimicrobial and Anti-inflammatory Activities

The therapeutic potential of this compound derivatives extends to antimicrobial and anti-inflammatory applications.

Antimicrobial Activity

Several derivatives have exhibited promising activity against various bacterial and fungal pathogens. For instance, certain compounds have shown efficacy against Mycobacterium kansasii, with minimum inhibitory concentrations (MICs) comparable to the established antibiotic isoniazid. Other derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Additionally, some 2(1H)-Pyridinone derivatives have been found to be effective against Candida albicans, including resistant strains. The antimicrobial action is often attributed to the inhibition of key metabolic processes or signaling pathways within the pathogens.

Anti-inflammatory Activity

A number of this compound derivatives have been evaluated for their anti-inflammatory properties. The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory mediators. For example, certain heteroarylcarboxamide derivatives have been shown to act in part by inhibiting the production of tumor necrosis factor-alpha (TNF-α). nih.gov

In vivo studies using models such as the carrageenan-induced rat paw edema test have been employed to assess the anti-inflammatory potential of these compounds. nih.govnih.govfabad.org.tr For instance, certain amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid were found to have anti-inflammatory activity equipotent to indomethacin. nih.gov Similarly, some novel quinazolinone derivatives have demonstrated good anti-inflammatory activity in the same model. fabad.org.tr

Table 2: Antimicrobial and Anti-inflammatory Activity of Selected this compound Derivatives

| Activity | Derivative Class | Pathogen/Model | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Antimicrobial | 3-Amino-4,6-dimethyl-1H-pyridin-2-one derivatives | Mycobacterium kansasii | MICs comparable to isoniazid | |

| Antimicrobial | 2(1H)-Pyridinone derivatives | Candida albicans | Effective against resistant strains | |

| Anti-inflammatory | Heteroarylcarboxamide derivatives | - | Inhibition of TNF-α production | nih.gov |

| Anti-inflammatory | Amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinon-2-yl]acetic acid | Carrageenan-induced rat paw edema | Activity equipotent to indomethacin | nih.gov |

| Anti-inflammatory | Quinazolinone derivatives | Carrageenan-induced rat paw edema | Good anti-inflammatory activity | fabad.org.tr |

Analgesic Activity Profiling.nih.gov

The investigation of this compound derivatives has also extended to their potential as analgesic agents. Certain derivatives have demonstrated significant pain-relieving properties in preclinical models.

For example, bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives, synthesized from a 3,5-diacetyl-2,6-dimethylpyridine (B1595985) precursor, showed superior in vivo analgesic activity compared to the reference drug, metamizole (B1201355) sodium. researchgate.netosi.lv Similarly, a series of amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid were tested for their in vivo analgesic activity using the p-benzoquinone-induced writhing test, with some compounds showing activity equipotent to aspirin. nih.gov

Furthermore, novel 2,3,4,5-tetrahydro diazepino[1,2-a]benzimidazole derivatives have been evaluated for their analgesic effects using the tail flick and hot plate methods, with some compounds demonstrating prominent analgesic potential. mdpi.com

Applications of 3,5 Dimethylpyridin 2 1h One Scaffolds in Advanced Medicinal Chemistry and Drug Development

Role as Key Intermediates in the Synthesis of Therapeutically Relevant Compounds

The 3,5-dimethylpyridin-2(1H)-one core is a fundamental precursor in the synthesis of a variety of therapeutically significant compounds. Its chemical reactivity and structural features allow for its incorporation into complex molecular architectures, making it an indispensable intermediate in the pharmaceutical industry.

Precursors for Proton Pump Inhibitors (PPIs) and Related Analogues

One of the most prominent roles of the this compound scaffold is as a key intermediate in the synthesis of proton pump inhibitors (PPIs). sphinxsai.com PPIs are a class of drugs that profoundly suppress gastric acid secretion and are widely used in the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD). researchgate.net

The synthesis of several blockbuster PPIs, including omeprazole (B731), esomeprazole, lansoprazole, and rabeprazole, involves the use of a substituted 2-chloromethyl-3,5-dimethylpyridine derivative, which is conceptually derived from the this compound core. sphinxsai.comresearchgate.net For instance, the chemical name for omeprazole is 6-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl) methyl sulfinyl)-1H-benzo[d]imidazole, highlighting the central role of the substituted dimethylpyridine moiety. sphinxsai.com

The general synthetic strategy involves the coupling of a substituted 2-(chloromethyl)-3,5-dimethylpyridine (B122946) with a benzimidazole (B57391) thiol, followed by oxidation of the resulting sulfide (B99878) to the active sulfoxide. sphinxsai.com The 3,5-dimethylpyridine (B147111) portion of the molecule is crucial for the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells and subsequent conversion to an active species that inhibits the H+/K+-ATPase enzyme, or proton pump. researchgate.netgoogle.com

The versatility of the this compound scaffold allows for the synthesis of various PPI analogues with modified pharmacokinetic and pharmacodynamic profiles. For example, tenatoprazole, another PPI, also incorporates a 3,5-dimethylpyridin-2-yl moiety. google.com The ability to introduce different substituents onto the pyridine (B92270) ring enables the fine-tuning of the drug's properties.

| Proton Pump Inhibitor | Key Pyridine Intermediate |

| Omeprazole | 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine |

| Esomeprazole | (S)-2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine |

| Lansoprazole | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine |

| Rabeprazole | 2-(chloromethyl)-3-methyl-4-(3-methoxypropoxy)pyridine |

| Tenatoprazole | 2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-3H-imidazo[4,5-b]pyridine |

Strategies for Lead Compound Optimization and Rational Drug Design

The this compound scaffold serves as a valuable starting point for lead compound optimization in drug discovery. upmbiomedicals.comscienceopen.com Its relatively simple structure and synthetic tractability allow medicinal chemists to systematically modify its features to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Rational drug design strategies often employ computational methods to guide the optimization process. nih.gov By understanding the structure-activity relationships (SAR) of a series of compounds based on the this compound scaffold, researchers can make informed decisions about which modifications are most likely to lead to improved therapeutic candidates. This can involve altering substituents on the pyridine ring to improve binding affinity to a biological target or to modulate metabolic stability. scienceopen.com

For example, in the development of inhibitors for a particular enzyme, the this compound core might provide a basic framework that correctly orients key functional groups within the enzyme's active site. Subsequent optimization efforts would then focus on refining these interactions to maximize inhibitory activity. nih.gov This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. upmbiomedicals.com

Pharmacophore Elucidation and Target Identification

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold can be instrumental in elucidating the pharmacophore of a particular drug target. fu-berlin.demdpi.comdergipark.org.tr

By synthesizing a library of compounds based on this scaffold with diverse substitutions, researchers can identify the key chemical features—such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings—that are essential for biological activity. fu-berlin.de This information can then be used to construct a pharmacophore model, which serves as a three-dimensional query for virtual screening of compound libraries to identify novel hits with different chemical backbones. mdpi.com

Furthermore, if a compound containing the this compound moiety is identified as having a desirable biological effect through phenotypic screening, but its molecular target is unknown, this scaffold can be used as a tool for target identification. uc.pt By creating chemical probes based on the active compound, such as affinity-based probes or photoaffinity labels, researchers can isolate and identify the protein or proteins with which the compound interacts, thereby uncovering new therapeutic targets.

Development of Novel Small Molecule Therapeutics

Beyond its role as an intermediate, the this compound scaffold itself is a core component in the development of novel small molecule therapeutics for a range of diseases. nih.govstructuretx.com Its inherent drug-like properties, including a favorable molecular weight and the potential for good oral bioavailability, make it an attractive starting point for the design of new drugs. nih.govstructuretx.com

Research has shown that derivatives of this compound can exhibit a variety of biological activities. For instance, compounds incorporating this scaffold have been investigated as potential anticancer agents. In one study, 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines, which can be synthesized from precursors related to this compound, were identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. researchgate.net

Advanced Analytical Methodologies for Quality Control and Impurity Profiling of 3,5 Dimethylpyridin 2 1h One

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones for assessing the purity of 3,5-Dimethylpyridin-2(1H)-one. These separation techniques are adept at resolving the main compound from any closely related impurities. torontech.comijpsr.com

Method development for purity assessment often involves reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. A typical UPLC-based method for analyzing related substances, which would be applicable here, was developed for Omeprazole (B731) and its eleven specified impurities. nih.gov This method utilized an Acquity BEH shield RP18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution system and UV detection at 305 nm, demonstrating the capability to separate a complex mixture of related compounds. nih.gov Similarly, HPLC methods on C8 or C18 columns are frequently used, employing mobile phases that are typically a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. pharmainfo.inresearchgate.net The selection of the column, mobile phase composition, pH, and gradient elution program is optimized to achieve baseline separation between this compound and any potential impurities. torontech.comchromatographyonline.com UPLC offers advantages over traditional HPLC with faster analysis times and higher resolution due to the use of smaller particle size columns (sub-2 µm). lcms.cz

Table 1: Illustrative HPLC/UPLC Parameters for Purity Analysis

| Parameter | HPLC Condition | UPLC Condition |

| Column | ACE C8 (250 x 4.6mm, 5µm) pharmainfo.in | Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.05M Monobasic Potassium Phosphate Buffer nih.gov | 10 mM Ammonium Bicarbonate Buffer (pH 8.0-9.0) chromatographyonline.com |

| Mobile Phase B | Acetonitrile nih.gov | Acetonitrile or Methanol chromatographyonline.com |

| Elution Mode | Gradient nih.gov | Gradient nih.gov |

| Flow Rate | 1.0 mL/min pharmainfo.in | 0.3 mL/min chromatographyonline.com |

| Detection | UV at 302 nm pharmainfo.in | UV at 305 nm nih.gov |

| Column Temp. | 25 °C researchgate.net | 30 - 60 °C chromatographyonline.com |

This table presents a compilation of typical parameters from various sources and is for illustrative purposes.

LC-MS/MS for Trace Impurity Detection and Characterization

For the detection and characterization of impurities at trace levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govnih.gov This technique couples the separation power of LC with the mass-analyzing capability of a tandem mass spectrometer. It is particularly vital for identifying genotoxic impurities, which must be controlled at very low levels. nih.govresearchgate.net

In a typical workflow, the LC separates the impurities from the main compound, and the eluent is introduced into the mass spectrometer. americanpharmaceuticalreview.com Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. innovareacademics.in The mass spectrometer first selects the molecular ion (precursor ion) of the impurity of interest and then fragments it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the system can selectively detect and quantify trace impurities with high confidence, even in complex matrices. ijper.orglcms.cz High-resolution mass spectrometry (HRMS) can further provide accurate mass measurements, which helps in determining the elemental composition of an unknown impurity. americanpharmaceuticalreview.comshimadzu.com

Table 2: Representative LC-MS/MS Parameters for Trace Impurity Analysis

| Parameter | Setting |

| LC Column | Hypersil BDS (150 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | 5 mM Ammonium Acetate (B1210297) (pH 4) and Acetonitrile (60:40, v/v) researchgate.net |

| Flow Rate | 0.7 mL/min researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode researchgate.netijper.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) ijper.org |

| Precursor Ion (Q1) | [M+H]⁺ of the target impurity |

| Product Ion (Q3) | Characteristic fragment ions of the target impurity |

| Collision Gas | Argon innovareacademics.in |

This table provides an example of LC-MS/MS settings based on methods for related compounds.

Forced Degradation Studies for Stability Indicating Methods

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods. nih.gov These studies involve subjecting the compound to harsh conditions to intentionally produce degradation products. The goal is to develop an analytical method capable of separating the intact compound from all potential degradants, thus proving the method's stability-indicating power. pharmainfo.in

For a compound like this compound, which can be a degradant of other APIs, understanding its formation and separation is key. thepharmajournal.com Forced degradation studies on Omeprazole, for instance, have been extensively performed under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. nih.govnih.gov These conditions typically include acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis. nih.govmdpi.com Following exposure to these stress conditions, the samples are analyzed by HPLC or UPLC. The resulting chromatograms are examined to ensure that all degradation product peaks are adequately resolved from the main peak and from each other. pharmainfo.inscienceopen.com For example, Omeprazole is known to degrade rapidly in acidic media. thepharmajournal.com

Table 3: Typical Conditions for Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration/Temperature |

| Acid Hydrolysis | 0.1 N to 0.5 N HCl nih.govnih.gov | 30 min at 25 °C nih.gov |

| Base Hydrolysis | 0.1 N to 0.5 N NaOH nih.govnih.gov | 4 hours at 60 °C nih.gov |

| Oxidation | 3% to 50% H₂O₂ nih.gov | 30 min to 24 hours at Room Temp nih.govnih.gov |

| Thermal Degradation | Dry Heat in Oven | 24 hours at 90-105 °C nih.govnih.gov |

| Photolytic Degradation | UV Light (e.g., 254 nm) nih.gov | Exposure of 1.2 million lux-hours (visible) and 200 W-h/m² (UV) nih.gov |

This table summarizes common stress conditions used in forced degradation studies as per ICH guidelines.

Impurity Profiling and Structural Elucidation of Process-Related Impurities

Impurity profiling is the comprehensive process of detecting, identifying, and quantifying impurities in a drug substance. ijpsr.com For process-related impurities of this compound, which may arise from the synthetic route or degradation, a multi-step analytical approach is required for structural elucidation. americanpharmaceuticalreview.comeresearchco.com

The first step is typically detection and separation using a high-resolution chromatographic technique like HPLC or UPLC. eresearchco.com When an unknown impurity is detected, the next step is to determine its molecular weight and formula, often using high-resolution mass spectrometry (HRMS). americanpharmaceuticalreview.comshimadzu.com LC-MS/MS experiments provide fragmentation patterns that offer initial clues about the impurity's structure. innovareacademics.in

For unambiguous structure confirmation, the impurity often needs to be isolated in a pure form, which can be achieved using techniques like semi-preparative HPLC. biorxiv.org Once isolated, the pure impurity is subjected to a battery of spectroscopic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, and 2D-NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for elucidating the precise molecular structure and stereochemistry. ijpsr.comshimadzu.com Infrared (IR) spectroscopy can provide additional information about functional groups. eresearchco.com By combining the data from all these techniques, a definitive structure for the process-related impurity can be established. shimadzu.com

Table 4: General Workflow for Structural Elucidation of an Unknown Impurity

| Step | Technique(s) | Purpose |

| 1. Detection & Separation | HPLC, UPLC eresearchco.com | Detect and separate the unknown impurity from the main compound and other components. |

| 2. Preliminary Identification | LC-HRMS, LC-MS/MS americanpharmaceuticalreview.comshimadzu.com | Determine accurate mass, elemental composition, and obtain fragmentation patterns for initial structural clues. |

| 3. Isolation | Semi-Preparative HPLC biorxiv.org | Isolate a sufficient quantity of the pure impurity for further analysis. |

| 4. Structural Confirmation | NMR (1H, 13C, 2D), IR Spectroscopy ijpsr.comeresearchco.com | Provide detailed structural information to unambiguously determine the chemical structure. |

| 5. Confirmation | Synthesis of Reference Standard | Synthesize the proposed structure and compare its chromatographic and spectroscopic data with the isolated impurity. |

Q & A

Q. What are the common synthetic routes for preparing 3,5-Dimethylpyridin-2(1H)-one in laboratory settings?

The synthesis of pyridinone derivatives often involves cyclocondensation or catalytic methods. For example, the Biginelli reaction, traditionally used for dihydropyrimidinones, can be adapted using oxalic acid as a green catalyst under microwave irradiation to enhance yield and reduce reaction time . Alkylation via sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) is another method for introducing methyl groups regioselectively, as demonstrated in pyrrolopyridine synthesis . Catalytic hydrogenation with Pd/C in aqueous solutions (pH-adjusted) is also effective for reducing nitro or nitrosylated intermediates to amine derivatives, a step critical in pyridinone synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regiochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and NH stretches. Mass spectrometry (MS) provides molecular weight validation. For example, oxalic acid-catalyzed derivatives in the Biginelli reaction were characterized using NMR and IR to confirm ring substitution patterns and hydrogen bonding interactions .

Q. What are the challenges in achieving high purity during synthesis, and how can they be addressed?

Impurities often arise from incomplete reactions or side products. Purification techniques include recrystallization (using ethanol or water-ethanol mixtures) and column chromatography (silica gel with ethyl acetate/hexane gradients). For instance, post-reduction filtration and drying at elevated temperatures (100°C) effectively isolate amine intermediates in pyrimidinone synthesis . Residual solvents can be monitored using protocols like those in the Pharmacopeial Forum, which specify buffer preparation (e.g., ammonium acetate pH 6.5) for HPLC-based purity assays .

Advanced Research Questions

Q. How can researchers optimize the regioselective introduction of methyl groups in pyridin-2(1H)-one derivatives?

Regioselectivity depends on reaction conditions and catalysts. For example, NaH/MeI in THF at 0°C to room temperature selectively methylates nitrogen atoms in pyrrolopyridines, avoiding competing oxygen alkylation . Steric and electronic effects of substituents (e.g., electron-withdrawing groups) can direct methylation to specific positions. Computational modeling (e.g., DFT) may predict reactive sites by analyzing charge distribution and transition states.

Q. What strategies are employed to analyze structure-activity relationships (SAR) of 3,5-dimethyl substituted pyridinones?